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molecular formula C7H15NO3 B8503694 (3-Hydroxy-propylamino)-acetic acid ethyl ester

(3-Hydroxy-propylamino)-acetic acid ethyl ester

Cat. No. B8503694
M. Wt: 161.20 g/mol
InChI Key: CFBJHQXNCRXAHI-UHFFFAOYSA-N
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Patent
US08877961B2

Procedure details

3-Aminopropan-1-ol (154 g; 2.05 mol) is cooled to −5° C. Ethyl bromoacetate (143.6 g: 817 mmol) is added dropwise over a period of 1.5 hours maintaining the temperature around 5-10° C. The stirring is continued for 10 minutes. LC-MS showed that all ethyl bromoactetate has reacted. Then water (570 ml) is added to the reaction mixture. The aqueous mixture is washed three times with ethylacetate (3 times 140 ml). The combined organic phases are back extracted with water (2 times 140 ml). The aqueous phases are combined and saturated with sodium chloride (255 g). The aqueous solution is extracted with methylene chloride (6 times 750 ml). The combined organic phases are dried over sodium sulfate and the solvent is removed under reduced pressure. A yellow oil is obtained (83 g; yield 63%)
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
143.6 g
Type
reactant
Reaction Step Two
Name
Quantity
570 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].Br[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]>O>[CH2:11]([O:10][C:8](=[O:9])[CH2:7][NH:1][CH2:2][CH2:3][CH2:4][OH:5])[CH3:12]

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
143.6 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
570 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reacted
WASH
Type
WASH
Details
The aqueous mixture is washed three times with ethylacetate (3 times 140 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are back extracted with water (2 times 140 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with methylene chloride (6 times 750 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained (83 g; yield 63%)

Outcomes

Product
Details
Reaction Time
10 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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